molecular formula C11H18O2 B14300283 Methyl 2-ethylideneoct-3-enoate CAS No. 112151-69-6

Methyl 2-ethylideneoct-3-enoate

Katalognummer: B14300283
CAS-Nummer: 112151-69-6
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: XJKHXAHJRLEVIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-ethylideneoct-3-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound has a unique structure characterized by the presence of an ethylidene group and a double bond in its carbon chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethylideneoct-3-enoate can be achieved through various methods. One common approach involves the esterification of 2-ethylideneoct-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method enhances the efficiency and scalability of the production process. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-ethylideneoct-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 2-ethylideneoct-3-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of Methyl 2-ethylideneoct-3-enoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-ethylhexanoate: Similar in structure but lacks the double bond.

    Methyl 3-octenoate: Similar carbon chain length but different positioning of the double bond.

    Ethyl 2-ethylideneoct-3-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-ethylideneoct-3-enoate is unique due to its specific combination of an ethylidene group and a double bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are desired.

Eigenschaften

CAS-Nummer

112151-69-6

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

methyl 2-ethylideneoct-3-enoate

InChI

InChI=1S/C11H18O2/c1-4-6-7-8-9-10(5-2)11(12)13-3/h5,8-9H,4,6-7H2,1-3H3

InChI-Schlüssel

XJKHXAHJRLEVIK-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=CC(=CC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.